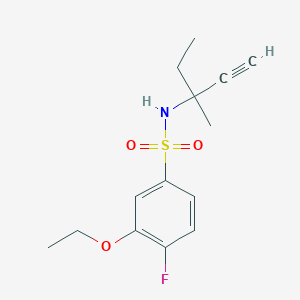
3-ethoxy-4-fluoro-N-(3-methylpent-1-yn-3-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethoxy-4-fluoro-N-(3-methylpent-1-yn-3-yl)benzenesulfonamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structural features, which include an ethoxy group, a fluoro substituent, and a sulfonamide moiety attached to a benzene ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-4-fluoro-N-(3-methylpent-1-yn-3-yl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Ethoxy Group:
Fluorination: The fluorine atom is introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Sulfonamide Formation: The sulfonamide moiety is formed by reacting the intermediate compound with a sulfonyl chloride in the presence of a base like triethylamine.
Alkyne Addition: The final step involves the addition of the alkyne group, which can be achieved through a Sonogashira coupling reaction using a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-4-fluoro-N-(3-methylpent-1-yn-3-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the fluoro substituent, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Amines, thiols, in the presence of a base
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alkenes, alkanes
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
3-ethoxy-4-fluoro-N-(3-methylpent-1-yn-3-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 3-ethoxy-4-fluoro-N-(3-methylpent-1-yn-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide moiety is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. Additionally, the fluoro substituent can enhance the compound’s binding affinity to target proteins, leading to increased potency. The alkyne group may also participate in covalent bonding with target molecules, further contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-(3-methylpent-1-yn-3-yl)benzenesulfonamide: Lacks the ethoxy group, which may affect its solubility and reactivity.
3-ethoxy-N-(3-methylpent-1-yn-3-yl)benzenesulfonamide: Lacks the fluoro substituent, potentially reducing its binding affinity to target proteins.
3-ethoxy-4-fluoro-N-(prop-2-yn-1-yl)benzenesulfonamide: Contains a different alkyne group, which may alter its chemical and biological properties.
Uniqueness
The combination of the ethoxy, fluoro, and alkyne groups in 3-ethoxy-4-fluoro-N-(3-methylpent-1-yn-3-yl)benzenesulfonamide imparts unique chemical properties, such as enhanced reactivity and binding affinity. These features make it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C14H18FNO3S |
|---|---|
Molecular Weight |
299.36 g/mol |
IUPAC Name |
3-ethoxy-4-fluoro-N-(3-methylpent-1-yn-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H18FNO3S/c1-5-14(4,6-2)16-20(17,18)11-8-9-12(15)13(10-11)19-7-3/h1,8-10,16H,6-7H2,2-4H3 |
InChI Key |
RMMRPBULVPLKBK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C#C)NS(=O)(=O)C1=CC(=C(C=C1)F)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















